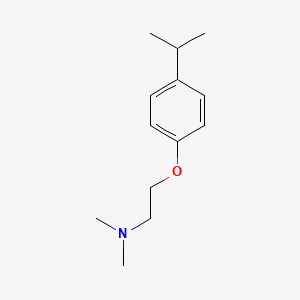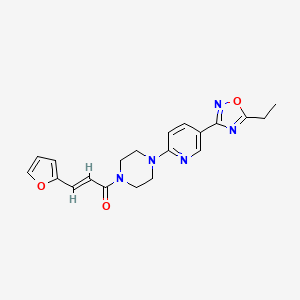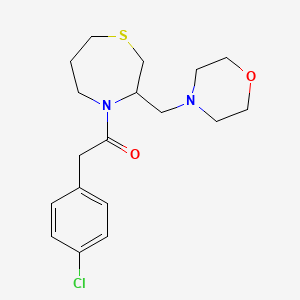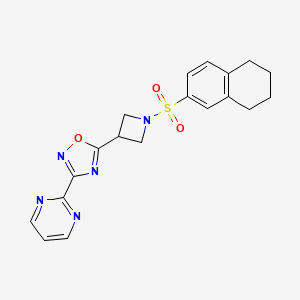
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, also known as IPPD, is a synthetic amine and a derivative of phenoxyacetic acid. It is an aromatic amine used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. IPPD is a white, crystalline powder with a melting point of 72-76°C and a boiling point of 270-280°C. It is soluble in water and organic solvents and is stable in the presence of acids and bases.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its structural isomers have been explored in the context of organic synthesis, particularly in palladium-catalyzed reactions. In a study by Yap et al. (2014), various substituted N,N-dimethylethanamines, including those with isopropyl groups, were treated with palladium(II) ions. This treatment led to different reactions depending on the structural isomers, including ortho-metalation and chemoselective N-demethylation, demonstrating the compound's utility in catalytic applications (Yap et al., 2014).
Studies in Hallucinogenic and Psychoactive Compounds
Although it is outside the direct scope of this compound, related compounds have been studied for their hallucinogenic and psychoactive properties. For instance, Rohanová et al. (2008) investigated the disposition and kinetic profile of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally similar to this compound. Such studies provide insights into the pharmacokinetics and potential psychoactive effects of structurally related compounds (Rohanová et al., 2008).
Applications in Chiral Chemistry
The utility of related N,N-dimethylethanamines in chiral chemistry has been demonstrated in the synthesis of novel amine ligands. Yap et al. (2014) synthesized a novel amine ligand from an analogous compound and developed a chiral palladacycle, which was used in asymmetric hydrophosphination reactions. This highlights the potential application of this compound and its derivatives in stereoselective synthesis (Yap et al., 2014).
Analytical Chemistry Applications
Compounds related to this compound have been used in analytical chemistry. Abdel-Moety and El-bardicy (1985) developed a gas-liquid chromatographic procedure for the determination of diphenhydramine, a compound structurally related to this compound, in pharmaceutical formulations. This underscores the potential of this compound in analytical methods (Abdel-Moety & El-bardicy, 1985).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Based on the structure of the compound, it may undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, with inhibition of cox enzymes and reduction of prostaglandin synthesis .
Propiedades
IUPAC Name |
N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXXJCYWBAALFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)
![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)
